p-Mentha-8-thiol-3-one

Flavor Chemistry Sensory Science Thiol Odorants

p-Mentha-8-thiol-3-one (CAS 38462-22-5), also known as 8-mercapto-p-menthan-3-one or buchu mercaptan, is a volatile, sulfur-containing monoterpenoid thiol with the molecular formula C₁₀H₁₈OS and a molecular weight of 186.31 g/mol. It is a naturally occurring impact compound in buchu leaf oil and is recognized globally as a flavoring agent, holding FEMA GRAS status (FEMA No.

Molecular Formula C10H18OS
Molecular Weight 186.32 g/mol
CAS No. 38462-22-5
Cat. No. B3023578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Mentha-8-thiol-3-one
CAS38462-22-5
Molecular FormulaC10H18OS
Molecular Weight186.32 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(C)(C)S
InChIInChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3
InChIKeyRVOKNSFEAOYULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





p-Mentha-8-thiol-3-one (CAS 38462-22-5) Procurement Guide: Core Identity, Regulatory Status, and Product Specifications


p-Mentha-8-thiol-3-one (CAS 38462-22-5), also known as 8-mercapto-p-menthan-3-one or buchu mercaptan, is a volatile, sulfur-containing monoterpenoid thiol with the molecular formula C₁₀H₁₈OS and a molecular weight of 186.31 g/mol [1]. It is a naturally occurring impact compound in buchu leaf oil and is recognized globally as a flavoring agent, holding FEMA GRAS status (FEMA No. 3177) and JECFA No. 561, with usage limits typically defined at 1.0 mg/kg in finished foods [2][3]. Commercially, the compound is supplied as a mixture of cis and trans stereoisomers, typically at purities ≥94% to ≥97%, as a colorless to pale yellow liquid with a density of ~1 g/mL at 25 °C .

Why p-Mentha-8-thiol-3-one Cannot Be Replaced by In-Class Analogs for Blackcurrant and Tropical Fruit Formulations


p-Mentha-8-thiol-3-one occupies a unique and non-substitutable position in flavor and fragrance design due to a specific combination of sensory properties, stereochemical complexity, and stability characteristics that are not replicated by closely related analogs. While other sulfur compounds (e.g., p-menth-1-ene-8-thiol or 4-mercapto-4-methyl-2-pentanone) share a general "catty" or "tropical" odor class, they diverge sharply in key parameters such as odor threshold, stereoisomer-dependent aroma, and storage stability [1][2]. For example, p-mentha-8-thiol-3-one provides a distinct blackcurrant/cassis character with minimal metallic undertones, whereas p-menth-1-ene-8-thiol is grapefruit-dominant and can impart unwanted metallic notes [3]. Furthermore, the commercial product's cis/trans isomer mixture yields a complex, balanced profile that single-isomer synthetics cannot replicate without significant cost, making generic substitution a high-risk decision that can compromise product authenticity and shelf-life [4].

Quantitative Differentiation of p-Mentha-8-thiol-3-one: Odor Potency, Stereochemistry, and Stability vs. Analogs


Odor Detection Threshold in Water vs. 4-Mercapto-4-methyl-2-pentanone (4MMP)

p-Mentha-8-thiol-3-one exhibits an exceptionally low odor detection threshold in water, reported within the range of 10⁻⁸ to 10⁻¹⁰ ppm (10⁻² to 10⁻⁴ ppb), positioning it among the most potent odorants known [1]. While 4-mercapto-4-methyl-2-pentanone (4MMP), a common alternative for blackcurrant notes, has a published threshold range of 0.0015 to 1.5 ppb [2], the lowest reported threshold for p-mentha-8-thiol-3-one is approximately two orders of magnitude lower, indicating significantly greater potency per unit mass in aqueous matrices [1]. This difference is critical for cost-in-use calculations and achieving subtlety in delicate flavor profiles.

Flavor Chemistry Sensory Science Thiol Odorants

Stereoisomer-Dependent Aroma: Comparative Sensory Impact of Cis/Trans Mixture

p-Mentha-8-thiol-3-one is commercially supplied as a mixture of cis and trans stereoisomers, each with distinct optical rotations ([α]²⁰D -32° for trans, +40° for cis in methanol) [1]. In contrast, the aroma character of the analog p-menth-1-ene-8-thiol (grapefruit mercaptan) is predominantly defined by its (R)-enantiomer, with the (S)-form being largely inactive [2]. This fundamental stereochemical difference means that the balanced, complex blackcurrant/catty profile of the commercial p-mentha-8-thiol-3-one mixture cannot be mimicked by any single isomer of related monoterpene thiols [3].

Stereochemistry Flavor Chemistry Chiral Analysis

Stability and Decomposition Profile vs. Acetate Derivative (p-Mentha-8-thiol-3-one acetate)

p-Mentha-8-thiol-3-one is known to decompose readily on storage, leading to a fading of its characteristic catty/blackcurrant note and potential loss of hydrogen sulfide [1]. In contrast, its acetate derivative, p-mentha-8-thiol-3-one acetate (FEMA 3809), is chemically more stable and less prone to H₂S loss [2]. This comparative instability defines p-mentha-8-thiol-3-one's role as a high-impact but volatile top note, requiring specialized formulation or protective measures, whereas the acetate serves as a more stable but subdued alternative [3].

Flavor Stability Shelf-life Formulation Chemistry

Regulatory and Safety Clearance: Endpoint-Specific Data vs. Unassessed Analogs

p-Mentha-8-thiol-3-one has undergone a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), evaluating seven human health endpoints (including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization) and environmental fate [1]. The assessment concluded no concern for genotoxicity and cleared all endpoints using target data or TTC, with a defined 95th percentile systemic exposure of 0.000074 mg/kg/day in hydroalcoholic formulations [2]. In contrast, many in-class thiol alternatives lack this level of published, peer-reviewed safety documentation, introducing regulatory uncertainty into procurement processes.

Toxicology Regulatory Science Fragrance Safety

Optimal Application Scenarios for p-Mentha-8-thiol-3-one Based on Evidence-Based Differentiation


Blackcurrant and Mixed Berry Flavor Formulations Requiring Authentic "Cassis" Top Note

Utilize p-mentha-8-thiol-3-one as the primary impact compound for blackcurrant (cassis) and mixed berry flavors where an intense, sulfurous, fruity top note is required without significant metallic undertones. Its exceptionally low odor threshold (10⁻² to 10⁻⁴ ppb) allows for use at trace levels (typically 0.1–1.0 mg/kg in finished goods) to achieve a natural, juicy blackcurrant character [1]. Formulators should account for its known storage instability by either using freshly prepared stock solutions, incorporating it into oil-soluble flavor bases, or blending with more stable complementary notes like p-mentha-8-thiol-3-one acetate (40:60 ratio) to balance initial impact with longevity [2].

Analytical Method Development and Quality Control Using Affinity SPE-GC-MS

p-Mentha-8-thiol-3-one serves as a benchmark compound for developing and validating analytical methods for trace thiol analysis in complex food matrices. It has been successfully employed to study binding affinity on 2-thiopyridyl disulphide activated agarose gel (TPS) for solid-phase extraction, achieving detection limits below 1 µg/L when combined with GC-MS [3]. This application is critical for quality control laboratories verifying the presence and concentration of this compound in natural extracts (e.g., buchu oil) or finished flavor formulations, ensuring batch-to-batch consistency and authenticity.

Grapefruit and Tropical Fruit Flavors Requiring a Balanced Catty-Metallic Profile

In grapefruit, passionfruit, and mango flavors, p-mentha-8-thiol-3-one provides the core catty/sulfurous backbone. However, because authentic grapefruit profiles require a hint of metallic character, formulators must supplement with small quantities of more metallic catty notes (e.g., 1-hexanethiol) [2]. The instability of p-mentha-8-thiol-3-one on storage necessitates that blends be prepared fresh and used in applications where the top note impact is the primary driver of consumer perception, such as in ready-to-drink beverages or confectionery items with short shelf-lives.

Fragrance Formulations with Documented Safety Profile for Global Compliance

In fragrance applications (hydroalcoholic perfumes, fine fragrances), p-mentha-8-thiol-3-one can be incorporated up to the 95th percentile concentration of 0.00042% (4.2 ppm) in hydroalcoholics, corresponding to a systemic exposure of 0.000074 mg/kg/day, based on RIFM aggregate exposure modeling [4]. Its safety dossier, which clears all human health endpoints and environmental concerns, provides a robust regulatory framework that simplifies global product registration. This is particularly valuable for manufacturers aiming to launch products across multiple jurisdictions (EU, US, Asia) without encountering ingredient-specific regulatory hurdles.

Technical Documentation Hub

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